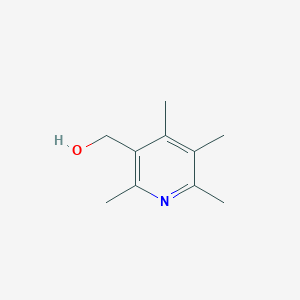
(Tetramethylpyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Tetramethylpyridin-3-yl)methanol is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with four methyl groups and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Tetramethylpyridin-3-yl)methanol typically involves the use of Grignard reagents. One common method is the reaction of 3-bromopyridine with tetramethylmagnesium bromide in an anhydrous ether solution. The reaction is carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen . The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
(Tetramethylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce various alcohols.
科学的研究の応用
(Tetramethylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes .
作用機序
The mechanism of action of (Tetramethylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyridine: A basic heterocyclic organic compound with a structure similar to (Tetramethylpyridin-3-yl)methanol but without the methyl and methanol groups.
Tetramethylpyridine: Similar to this compound but lacks the methanol group.
Methanol: A simple alcohol that shares the methanol functional group with this compound.
Uniqueness
This compound is unique due to the combination of its pyridine ring with multiple methyl groups and a methanol group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
(2,4,5,6-tetramethylpyridin-3-yl)methanol |
InChI |
InChI=1S/C10H15NO/c1-6-7(2)10(5-12)9(4)11-8(6)3/h12H,5H2,1-4H3 |
InChIキー |
XCXUSBWDPQDVSM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(N=C1C)C)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B13152211.png)


![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)

![5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B13152225.png)



![[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea](/img/structure/B13152249.png)
![9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13152251.png)


